6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione is a heterocyclic compound characterized by a pyrrolo[3,4-c]pyridine structure with an ethyl substituent and two carbonyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound falls under the category of pyrrolo derivatives, which are known for their diverse pharmacological properties. The specific classification of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione includes being part of the pyridine family and exhibiting features typical of diketones due to the presence of two carbonyl groups in its structure.
The synthesis of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione typically involves cyclization reactions using suitable precursors.
A common method for synthesizing this compound includes the cyclization of ethyl derivatives of pyridine with appropriate diketones or other carbonyl-containing compounds under acidic or basic conditions. For instance:
The molecular structure of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione can be described as follows:
The structural data can be analyzed using various spectroscopic techniques:
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione can undergo various chemical reactions typical for diketones and heterocycles.
The mechanism of action for compounds like 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione often involves interactions with biological targets such as enzymes or receptors.
Research indicates that such compounds may exhibit activity by:
Relevant data from studies indicate that these properties significantly influence its reactivity and potential applications in pharmaceuticals.
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione has several scientific uses primarily in medicinal chemistry:
The bicyclic pyrrolo[3,4-c]pyridine-1,4-dione scaffold is synthesized primarily via cycloaddition and multicomponent reactions. The Diels-Alder approach employs N-substituted maleimides and vinylpyridines under microwave irradiation (140°C, 30 min), achieving 75–92% yields with high regioselectivity. This method benefits from microwave acceleration, reducing reaction times from hours to minutes while minimizing decarboxylation side products [9]. Alternatively, the Ugi-Zhu three-component reaction (Ugi-3CR) constructs the core through a cascade process: imine formation between aldehydes and amines, followed by α-isocyanoacetamide addition, and subsequent aza Diels-Alder cyclization with maleic anhydride. Ytterbium triflate catalysis in toluene enables a one-pot sequence (N-acylation/cyclization/decarboxylation) with 20–92% yields. Key to success is the anhydrous handling of isocyanoacetamides to prevent hydrolysis [5].
Table 1: Comparison of Core Synthesis Methods
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Diels-Alder | Microwave, 140°C, 30 min | 75–92% | High regioselectivity, rapid kinetics |
Ugi-Zhu 3CR | Yb(OTf)₃, toluene, 80°C, 12 h | 20–92% | Atom economy (produces only H₂O/CO₂) |
β-Enamino Imide Route | K₂CO₃, acetonitrile, reflux, 8 h | 60–78% | Compatibility with diverse aldehydes |
Regioselective ethylation at the C6 position is critical for bioactivity optimization. Directed ortho-metalation (DoM) leverages the C2 methoxy group as a directing group: treatment of 4-methoxy-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with n-BuLi at −78°C generates a C6 lithiated species, which reacts with iodoethane to afford the 6-ethyl derivative in 85% yield with >20:1 regioselectivity over C5 alkylation [10]. For N-unsubstituted precursors, Mannich aminomethylation enables simultaneous C6-ethylation and N-functionalization. Reacting 6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with ethyl iodide, formaldehyde, and piperazines in THF introduces ethyl and aminomethyl groups at C6 and N2, respectively, in a single step (70–80% yield). Microwave assistance (100°C, 15 min) further suppresses diethylation byproducts [7] [10].
Table 2: Regioselective Ethylation Techniques
Strategy | Reagents/Conditions | Regioselectivity (C6:C5) | Yield | Application Scope |
---|---|---|---|---|
Directed Metalation | n-BuLi, EtI, THF, −78°C | >20:1 | 85% | Methoxy-substituted cores |
Mannich Alkylation | EtI, HCHO, piperazine, Δ, 8 h | 8:1 | 70–80% | N-H containing precursors |
Phase-Transfer | EtI, TBAB, NaOH(aq), CH₂Cl₂, 4 h | 5:1 | 65% | Water-sensitive substrates |
Solid-phase synthesis enhances scalability and purification efficiency. Rink amide resin immobilizes β-enamino imide intermediates, enabling three-component reactions with aldehydes and malononitrile. After condensation (K₂CO₃, acetonitrile, 24 h), cleavage with TFA/H₂O liberates functionalized pyrrolo[3,4-b]pyridines with 75–90% purity and <2% dimeric impurities. This method reduces purification steps from 4–5 (solution-phase) to 2 (filtration/washing) [4]. For high-throughput library synthesis, polystyrene-supported maleic anhydride reacts with resin-bound aminoethylpyridines. After cyclodehydration (DCC, DMAP), HF-mediated cleavage yields 6-substituted derivatives, including the 6-ethyl variant. The system accommodates 0.2–5 mmol scales with consistent 82–88% yields, demonstrating robustness for preclinical material production [4].
Bioisosteric modifications mitigate rapid hepatic clearance of the 6-ethyl group. Trifluoroethyl replacement (6-CH₂CH₃ → 6-CH₂CF₃) elevates microsomal half-life from 12 min to 55 min in human liver microsomes by impeding CYP3A4-mediated oxidation. This modification maintains target affinity (GPR119 EC₅₀ = 0.016 µM) while reducing Cl(int) from 84 to 29 µL/min/mg [3]. Heterocyclic bioisosteres like 6-(1,2,4-oxadiazol-3-yl)ethyl confer dual benefits: enhanced metabolic stability (t₁/₂ = 90 min) and improved aqueous solubility (LogP reduction from 2.8 to 1.9). Computational docking confirms preserved hydrophobic contacts with protein targets despite polarity increases [1] [5] [7]. For N-substituents, morpholine replacements for piperazine lower hERG inhibition risk (IC₅₀ > 30 µM vs. 8 µM for piperazine) while retaining COX-2 affinity (IC₅₀ = 54.2 µM) [7].
Table 3: Bioisosteric Modifications and Metabolic Outcomes
Bioisostere | Microsomal t₁/₂ (min) | Cl(int) (µL/min/mg) | Target Affinity | Advantage |
---|---|---|---|---|
Ethyl (Parent) | 12 | 84 | GPR119 EC₅₀ = 0.073 µM | Baseline activity |
Trifluoroethyl (6-CH₂CF₃) | 55 | 29 | EC₅₀ = 0.016 µM | CYP3A4 resistance |
(1,2,4-Oxadiazol-3-yl)ethyl | 90 | 18 | AKT1 Kd = 42 nM | Solubility enhancement (LogP 1.9) |
Morpholine N-substituent | 68 | 26 | COX-2 IC₅₀ = 54.2 µM | Reduced hERG liability |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0